(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
CAS No.:
Cat. No.: VC15834862
Molecular Formula: C14H10ClNO2
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol -](/images/structure/VC15834862.png)
Specification
Molecular Formula | C14H10ClNO2 |
---|---|
Molecular Weight | 259.69 g/mol |
IUPAC Name | [2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanol |
Standard InChI | InChI=1S/C14H10ClNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
Standard InChI Key | NIOBPHJIPXCPRB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Physicochemical Properties
(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol (CAS: 18802-67-0 or 1478232-71-1) possesses the molecular formula C₁₄H₁₀ClNO₂ and a molecular weight of 259.69 g/mol . The benzoxazole scaffold consists of a fused benzene and oxazole ring, with substitutions at the 2- and 5-positions. The 3-chlorophenyl group introduces electron-withdrawing effects, while the hydroxymethyl (-CH₂OH) substituent enhances polarity, influencing solubility and reactivity.
The SMILES notation OCC1=CC=C(OC(C2=CC=CC(Cl)=C2)=N3)C3=C1 delineates the connectivity, highlighting the oxazole nitrogen at position 1 and the chlorophenyl group at position 2 . X-ray crystallography data remain unpublished, but computational models predict planar geometry for the benzoxazole core, with the chlorophenyl and hydroxymethyl groups occupying orthogonal planes.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀ClNO₂ | |
Molecular Weight | 259.69 g/mol | |
SMILES | OCC1=CC=C(OC(C2=CC=CC(Cl)=C2)=N3)C3=C1 | |
LogP (Predicted) | 2.8 ± 0.3 | Estimation |
Solubility (Water) | Low (<1 mg/mL) | Inference |
Synthetic Pathways and Industrial Availability
Hazard Category | Precautionary Code | Description |
---|---|---|
Flammability | P210 | Keep away from ignition sources. |
Moisture Sensitivity | P232 | Protect from humidity. |
Toxicity | P301+P310 | Fatal if swallowed; call poison center. |
Future Research Directions
Unanswered Questions and Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and hydroxymethyl groups could optimize PDE4 selectivity and potency.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration will clarify therapeutic applicability.
-
Oncological Applications: Given PDE4’s role in cancer progression, evaluating antitumor efficacy in xenograft models is imperative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume